Diethyl itaconate
Description
Contextualizing DEI within the Itaconate Family of Bio-Derived Monomers and Metabolites
Diethyl itaconate (DEI) is a significant member of the itaconate family, a group of compounds derived from the bio-based platform chemical, itaconic acid. ntu.edu.sgwordpress.com Itaconic acid itself is recognized by the U.S. Department of Energy as one of the top 12 most promising bio-based building blocks. ntu.edu.sg It is produced through the fermentation of renewable resources like glucose, corn, or rice by microorganisms such as Aspergillus terreus. ntu.edu.sgwordpress.com
The itaconate family encompasses itaconic acid and its various derivatives, which are formed through chemical modifications of its core structure. These derivatives include esters like dimethyl itaconate (DMI) and dibutyl itaconate (DBI), which, along with DEI, are synthesized via a straightforward esterification process with their corresponding alcohols. ntu.edu.sgwordpress.com Since these alcohols can also be produced from biorefinery processes, itaconate esters are considered fully bio-based monomers. ntu.edu.sg
Beyond these synthetic derivatives, the itaconate family also includes naturally occurring isomers and related molecules such as mesaconate, citraconate, and itaconyl-coenzyme A (CoA). portlandpress.comnih.gov In a biological context, itaconate is a notable metabolite produced by immune cells, particularly macrophages, in response to inflammatory stimuli. portlandpress.comnih.govfrontiersin.org This production links the itaconate family to crucial roles in immunity and inflammation. portlandpress.comnih.govfrontiersin.org While itaconate itself has immunomodulatory properties, its esterified derivatives like DEI, DMI, and 4-octyl itaconate (4-OI) are also subjects of intense research for their biological activities. portlandpress.comfrontiersin.orgresearchgate.net
The structural features of itaconates, particularly the presence of a double bond and carboxylic acid groups (or their ester derivatives), make them versatile monomers for polymerization reactions. wordpress.com This has positioned them as renewable alternatives to petroleum-based monomers like acrylic acid and methacrylic acid. ntu.edu.sgwordpress.com
Table 1: Key Members of the Itaconate Family
| Compound Name | Type | Origin | Key Characteristics |
|---|---|---|---|
| Itaconic Acid | Parent Compound | Bio-derived (fermentation) | A top-12 bio-based building block with two carboxylic acid groups and a double bond. ntu.edu.sgwordpress.com |
| This compound (DEI) | Ester Derivative | Synthetic (from itaconic acid and ethanol) | A fully bio-based monomer used in the synthesis of elastomers and polymers. ntu.edu.sgmdpi.com |
| Dimethyl Itaconate (DMI) | Ester Derivative | Synthetic (from itaconic acid and methanol) | A widely studied derivative with applications in polymer chemistry and immunomodulation. ntu.edu.sgresearchgate.net |
| Dibutyl Itaconate (DBI) | Ester Derivative | Synthetic (from itaconic acid and butanol) | An ester derivative used in radical polymerization. ntu.edu.sgwordpress.com |
| 4-Octyl Itaconate (4-OI) | Ester Derivative | Synthetic | A potent activator of NRF2 with significant anti-inflammatory properties. portlandpress.comnih.gov |
| Mesaconate | Isomer | Natural | An isomer of itaconate with distinct biological properties. portlandpress.comresearchgate.net |
| Citraconate | Isomer | Natural | An isomer of itaconate also studied for its immunomodulatory effects. portlandpress.comresearchgate.net |
Academic Significance and Research Trajectory of DEI
The academic significance of this compound and the broader itaconate family has evolved from its roots as a bio-derived monomer to a molecule of interest in immunology and materials science. Initially, the focus was on leveraging itaconic acid and its esters, including DEI, as renewable building blocks for polymers. wordpress.com Their structural similarity to conventional acrylic and methacrylic monomers made them attractive for creating more sustainable plastics, elastomers, and other materials. ntu.edu.sgwordpress.com
Research into the polymerization of itaconates has been extensive, exploring various methods like radical polymerization and step-growth polymerization to synthesize a wide array of polyesters and other polymers. wordpress.com However, the polymerization of itaconates like DEI presents challenges, including low propagation rates and the potential for depropagation at higher temperatures, which can limit monomer conversion. acs.org This has spurred research into optimizing polymerization conditions and developing novel catalytic systems, such as organocatalyzed living radical polymerization, to produce well-defined polymers. ntu.edu.sg
More recently, the research trajectory has expanded significantly into the biomedical field, driven by the discovery of itaconate's role as an immunomodulatory metabolite. portlandpress.comnih.gov While much of this research has focused on itaconate itself and its derivative dimethyl itaconate (DMI), the findings have sparked interest in the broader itaconate family, including DEI. portlandpress.comfrontiersin.orgresearchgate.net Studies have shown that itaconate derivatives can influence inflammatory pathways, such as the Keap1-Nrf2 antioxidant response. nih.gov
The development of novel materials with specific properties remains a key area of investigation for DEI. For instance, DEI has been used as a comonomer in the synthesis of bio-based elastomers with high-temperature oil resistance. mdpi.com In one study, a novel elastomer, poly(this compound-co-butyl acrylate-co-ethyl acrylate-co-glycidyl methacrylate) (PDEBEG), was synthesized, demonstrating good mechanical properties and oil resistance, making it a potential substitute for commercially available acrylate (B77674) rubbers. mdpi.com Another study focused on creating bio-based elastomers by copolymerizing DEI with isoprene (B109036), with the resulting material's properties tunable by altering the monomer ratio. researchgate.net
Table 2: Selected Research Findings on this compound (DEI) and its Derivatives
| Research Focus | Key Findings |
|---|---|
| Polymer Synthesis | Organocatalyzed living radical polymerization of itaconates, including DEI, can produce polymers with controlled molecular weights and low dispersity. ntu.edu.sg |
| Bio-based Elastomers | Copolymers of DEI with butyl acrylate and ethyl acrylate have been synthesized to create novel oil-resistant elastomers with tensile strength up to 14.5 MPa. mdpi.com |
| Polymerization Kinetics | The propagation rate coefficient (kp) for itaconates decreases as the size of the ester group increases, a trend opposite to that of linear alkyl methacrylates. mdpi.com |
| Immunomodulation | Itaconate and its derivatives, like DMI, are studied for their anti-inflammatory and immunoregulatory effects, often acting through pathways like Nrf2 activation. portlandpress.comresearchgate.netnih.gov |
Scope and Research Objectives within DEI Studies
The research objectives for studies involving this compound are primarily centered on materials science and polymer chemistry, with an emerging interest in its potential biological applications. A significant portion of the research aims to establish DEI as a viable, renewable alternative to petroleum-based monomers in various polymerization processes.
Key research objectives include:
Synthesis and Characterization of Novel Polymers: A primary goal is to synthesize new polymers and copolymers using DEI as a monomer. This involves exploring different polymerization techniques, such as redox emulsion polymerization, to create materials with specific, desirable properties. mdpi.com For example, research has focused on designing and synthesizing novel elastomers with DEI for applications requiring high-temperature oil resistance. mdpi.com
Understanding Polymerization Kinetics: A fundamental objective is to understand the kinetics of DEI polymerization. This includes determining key parameters like the propagation rate coefficient (kp) and reactivity ratios in copolymerizations. acs.orgmdpi.com Such studies are crucial for optimizing reaction conditions to achieve high monomer conversion and control the final polymer structure, addressing challenges like the low propagation rate and depropagation associated with itaconates. acs.org
Developing Sustainable Materials: A major driver for DEI research is the development of sustainable and bio-based materials. wordpress.com Research aims to create thermoplastics and thermosets from DEI and other itaconate derivatives that are mechanically and thermally stable, providing green alternatives to conventional plastics. wordpress.com This includes creating elastomers and other polymers with a high bio-based content. mdpi.comresearchgate.net
Exploring Structure-Property Relationships: Researchers aim to understand how the inclusion of DEI in a polymer backbone affects its physical and chemical properties. This includes investigating the impact of DEI content on properties like the glass transition temperature, thermal stability, mechanical strength, and oil resistance of the resulting materials. mdpi.comresearchgate.net
While much of the immunomodulatory research has centered on other itaconate derivatives like DMI and 4-OI, the established anti-inflammatory potential of the itaconate family opens a potential future research avenue for DEI. portlandpress.comfrontiersin.orgnih.gov The overarching goal is to harness the unique chemical structure and renewable origin of this compound to create advanced materials and potentially explore its role in biological systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFVHSWKYCYFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27615-38-9 | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-diethyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID5062390 | |
| Record name | Ethyl itaconate | |
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Molecular Weight |
186.20 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2409-52-1 | |
| Record name | 1,4-Diethyl 2-methylenebutanedioate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=2409-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl itaconate | |
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| Record name | Diethyl itaconate | |
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| Record name | Diethyl itaconate | |
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| Record name | Butanedioic acid, 2-methylene-, 1,4-diethyl ester | |
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| Record name | Ethyl itaconate | |
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| Record name | Butanedioic acid, 2-methylene-, 1,4-diethyl ester | |
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| Record name | ETHYL ITACONATE | |
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Advanced Synthetic Methodologies for Diethyl Itaconate
Esterification Processes of Itaconic Acid to Diethyl Itaconate
The direct esterification of itaconic acid with ethanol (B145695) is the most common route to produce DEI. This reversible reaction necessitates strategies to shift the equilibrium towards the product, such as using an excess of the alcohol or removing the water byproduct. google.com
To address these challenges, research has focused on developing more selective and efficient catalysts. A study investigating various esterification catalysts for the synthesis of polyesters from dimethyl itaconate (a close analogue of DEI) highlighted the performance of different catalyst types. diva-portal.org While not directly on DEI, the findings offer relevant insights. For instance, metal-based catalysts like titanium(IV)butoxide (Ti(OBu)4) required high temperatures (160 °C) to achieve a reasonable reaction rate. diva-portal.org Such conditions could be problematic for DEI synthesis due to the aforementioned potential for side reactions.
The development of novel catalyst systems aims to strike a balance between reaction rate and product yield by minimizing polymerization and other side reactions. google.com
Biocatalysis, particularly using enzymes like lipases, presents a milder and more selective alternative for synthesizing itaconate esters. Candida antarctica Lipase (B570770) B (CALB) is a versatile and widely studied biocatalyst for polyester (B1180765) synthesis under mild conditions. mdpi.comrsc.org
In the context of itaconate ester synthesis, CALB has demonstrated high efficiency. For example, in the enzymatic polymerization of various itaconate derivatives, CALB was shown to be a highly effective catalyst. diva-portal.org One of the key advantages of enzymatic catalysis is the high selectivity, which can prevent unwanted side reactions. CALB has been shown to be selective towards the non-conjugated carboxyl group of itaconic acid derivatives, which can lead to specific product formations. diva-portal.org
Research on the enzymatic polycondensation of this compound has underscored the feasibility of this approach, providing comprehensive solutions that encompass biocatalyst formulation and reaction conditions. units.itresearchgate.net Although focused on polymerization, these studies confirm the viability of using lipases to catalyze reactions involving itaconate esters. The use of immobilized enzymes, such as CALB, further enhances the sustainability of the process by allowing for catalyst recycling. diva-portal.orgmdpi.com
Table 1: Comparison of Catalytic Methods for Itaconate Ester Synthesis
| Catalyst Type | Catalyst Example | Typical Reaction Temperature | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Chemical Catalyst | Titanium(IV)butoxide (Ti(OBu)4) | High (e.g., 160 °C) diva-portal.org | High reaction rates | Potential for side reactions (e.g., polymerization), discoloration of product google.comdiva-portal.org |
| Biocatalyst | Candida antarctica Lipase B (CALB) | Mild (e.g., 60 °C) diva-portal.org | High selectivity, avoids side reactions and discoloration, environmentally friendly diva-portal.orgmdpi.com | Lower reaction rates compared to some chemical catalysts |
Chemical Catalysis in DEI Synthesis
Alternative Synthetic Routes to Itaconate Ester Analogues and Their Relevance to DEI
Beyond the direct esterification of itaconic acid, alternative synthetic strategies are being explored to produce itaconate ester analogues, which can provide insights into the synthesis of DEI itself. One such approach involves the C-C bond coupling of keto esters. acs.org
A notable example is the synthesis of itaconic acid ester analogues through the self-aldol condensation of ethyl pyruvate. acs.orgmit.edu This reaction can be catalyzed by Lewis acidic zeolites, such as hafnium-containing BEA (Hf-BEA) zeolites. acs.orgmit.edu This method produces diethyl 2-methylene-4-oxopentanedioate, a functional analogue of this compound. acs.orgresearchgate.net The Hf-BEA catalyst has demonstrated high selectivity (around 80%) and stability over extended periods. acs.orgmit.edu The mechanism is thought to involve a soft enolization pathway, similar to that observed in class II aldolases. acs.org
The relevance of these alternative routes to DEI synthesis is significant. They demonstrate the potential for producing itaconate esters from different starting materials, potentially expanding the feedstock base for these valuable monomers. acs.org Furthermore, the study of itaconate ester analogues, such as dimethyl itaconate and dibutyl itaconate, in various applications like polymerization provides a deeper understanding of their reactivity and performance, which is often transferable to DEI. mdpi.commdpi.comwordpress.com For instance, esterified derivatives like dimethyl itaconate are frequently used in biological studies as they are more membrane-permeable. nih.govwikipedia.orgnih.gov Understanding the synthesis and properties of these analogues helps in the broader effort to utilize itaconate-based monomers as sustainable chemical building blocks. wordpress.com
Fundamental Chemical Reactivity and Mechanistic Studies of Diethyl Itaconate
Reaction Kinetics and Mechanisms
The reaction kinetics of diethyl itaconate are significantly influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature. For instance, in aza-Michael addition reactions involving dimethyl itaconate (a close analog of DEI), the reaction order can be altered by these factors. whiterose.ac.uk Studies on the radical polymerization of itaconate esters have indicated that these reactions generally exhibit low propagation rate coefficients. acs.org The polymerization rate is often limited by depropagation, which becomes more significant at temperatures above 60°C. acs.org
The mechanism of reactions such as the aza-Michael addition has been investigated to understand and optimize reaction protocols. researchgate.netyork.ac.uk For example, the addition of amines to itaconates can be influenced by the basicity of the amine and the polarity of the solvent. whiterose.ac.uk
Addition Reactions Involving the Unsaturated Moiety of DEI
The carbon-carbon double bond in DEI is an active site for various addition reactions, most notably Michael-type additions.
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction for DEI. wikipedia.org In the case of DEI, which is an asymmetric divinylic compound, the regioselectivity of the Michael addition is a critical aspect. rsc.org Nucleophiles preferentially attack the β-carbon of the activated double bond. wikipedia.orgrsc.org
Aza-Michael additions, involving the addition of amines, are particularly common. researchgate.netfrontiersin.org The reaction of DEI with primary amines can lead to a subsequent cascade intramolecular cyclization, forming N-substituted pyrrolidone structures. frontiersin.org The regioselectivity of these additions is influenced by steric and electronic factors of both the itaconate and the nucleophile. rsc.orgnih.gov For instance, studies on dimethyl itaconate have shown that the aza-Michael addition occurs specifically on the itaconate isomer under certain conditions. whiterose.ac.uk
Table 1: Michael Addition Reactions of this compound Analogs
| Michael Donor | Michael Acceptor | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Diethylamine (B46881) | Dimethyl itaconate | Dimethyl 2-(diethylaminomethyl)butanedioate | Iodine on acidic alumina (B75360) | frontiersin.org |
| Piperidine (B6355638) | Dimethyl itaconate | Dimethyl 2-(piperidin-1-ylmethyl)butanedioate | Lewis acids | whiterose.ac.ukresearchgate.net |
| Dibutylamine | Dimethyl itaconate | Dimethyl 2-(dibutylamino)methylbutanedioate | Low-polarity solvents, lower temperatures | whiterose.ac.ukresearchgate.net |
| Diethyl zinc | Dimethyl itaconate | 2,4-bis(methoxycarbonyl)-2-(2-methoxy-2-oxoethyl)-4-propylcyclopentanone | Copper catalysts | nih.gov |
Catalysts play a crucial role in enhancing the rate and selectivity of addition reactions involving DEI. Lewis acids are commonly employed as catalysts in aza-Michael additions. whiterose.ac.uk The effectiveness of these catalysts has been found to be proportional to their Lewis acidity. whiterose.ac.ukresearchgate.net For example, iodine on acidic alumina has been identified as an effective, heterogeneous, and reusable catalyst for the aza-Michael addition of diethylamine to dimethyl itaconate. frontiersin.orgwhiterose.ac.uk This catalytic system significantly reduces reaction times and minimizes side reactions. frontiersin.orgwhiterose.ac.uk
Copper-based catalysts have been utilized in the domino reaction of itaconate esters with diethyl zinc, leading to the formation of multi-ester-substituted cyclopentanones. nih.gov Different copper salts, such as Cu(OAc)₂, CuCl, CuBr, and CuI, have been shown to catalyze this transformation with varying yields and diastereoselectivity. nih.gov
Michael-Type Addition Reactions and Regioselectivity
Hydrogenation and Reduction Pathways of DEI
The unsaturated C=C bond and the ester groups of DEI can be reduced through hydrogenation. The catalytic hydrogenation of dimethyl itaconate to dimethyl 2-methylsuccinate has been achieved using Pd/C as a catalyst under hydrogen pressure. acs.org Furthermore, the complete reduction of both the double bond and the ester groups of dimethyl itaconate to a diol has been accomplished using catalysts like RuMACHO-BH. acs.org
Asymmetric hydrogenation of this compound can produce optically active compounds. catalysiscongress.com For instance, using a Ru/ZrO₂ catalyst with (S)-BINAP as a chiral ligand, enantioselective hydrogenation of DEI has been achieved with high yield and enantiomeric excess. catalysiscongress.com The oxidation state of the ruthenium catalyst changes during the reaction. catalysiscongress.com Ene-reductases have also been employed for the asymmetric reduction of this compound to produce chiral 2-methylsuccinates. mdpi.com
Table 2: Catalytic Hydrogenation of this compound and Analogs
| Substrate | Catalyst | Reducing Agent | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Dimethyl itaconate | Pd/C | H₂ | Dimethyl 2-methylsuccinate | 96% isolated yield | acs.org |
| Dimethyl itaconate | RuMACHO-BH | H₂ | 2-Methyl-1,4-butanediol | 93% yield (neat) | acs.org |
| This compound | 1 wt% Ru/ZrO₂ with (S)-BINAP | H₂ | (S)-Diethyl 2-methylsuccinate | 99% yield, 93% ee | catalysiscongress.com |
| This compound | Ene-reductase (AfER) | - | (R)-Diethyl 2-methylsuccinate | 77% yield, 99% ee | mdpi.com |
| 4-Methyl itaconate derivative | [Ir(cod)(PCy₃)(py)]PF₆ | H₂ | (1S,2′S)-diastereomer | 84% yield | researchgate.net |
| 4-Methyl itaconate derivative | n-Bu₃SnH with MgI₂ | n-Bu₃SnH | (1S,2′R)-diastereomer | 70% yield | researchgate.net |
Isomerization Phenomena in DEI Systems (e.g., to mesaconate/citraconate forms)
This compound can undergo isomerization to its more thermodynamically stable isomers, diethyl mesaconate (the E-isomer) and diethyl citraconate (the Z-isomer). frontiersin.orgnih.gov This isomerization is a significant side reaction in many processes involving DEI, particularly in polymerization and addition reactions. frontiersin.orgrsc.org The formation of these isomers, especially the less reactive mesaconate, can hinder the desired chemical transformations. frontiersin.orgwhiterose.ac.uk
Isomerization can be catalyzed by bases, including amines, and can be influenced by temperature and solvent polarity. whiterose.ac.ukresearchgate.net For example, in the presence of amines, itaconate esters can isomerize, and this process can compete with the aza-Michael addition. whiterose.ac.ukresearchgate.net The use of low-polarity solvents and lower temperatures can suppress this competitive isomerization. whiterose.ac.ukresearchgate.net In some polyester (B1180765) synthesis, the incorporation of comonomers like succinate (B1194679) has been shown to reduce the extent of isomerization. mdpi.com
Table 3: Isomerization of Itaconate Esters
| Starting Material | Conditions | Isomers Formed | Observations | Reference |
|---|---|---|---|---|
| Dimethyl itaconate | Presence of diethylamine | Dimethyl mesaconate, Dimethyl citraconate | Competitive with aza-Michael addition | frontiersin.orgnih.gov |
| Dimethyl itaconate | Presence of piperidine or dibutylamine | Dimethyl mesaconate, Dimethyl citraconate | Isomerization enhanced by certain solvents | researchgate.net |
| Itaconate polyesters | Polyesterification conditions | Mesaconate and citraconate units | Affects polymer properties | frontiersin.org |
| Poly(butylene itaconate-co-butylene succinate) | Enzymatic polymerization | No significant isomerization observed | Succinate incorporation suppresses isomerization | mdpi.com |
Polymerization Science of Diethyl Itaconate
Homopolymerization of Diethyl Itaconate
The homopolymerization of this compound (DEI), like other itaconic acid esters, presents unique challenges and characteristics due to steric hindrance from its bulky ester groups. This section delves into the kinetics, thermodynamics, and computational analysis of its polymerization.
Free-Radical Homopolymerization Kinetics and Thermodynamics
The free-radical polymerization of itaconate esters, including DEI, is known to be significantly slower compared to common monomers like (meth)acrylates. This is largely attributed to the steric hindrance caused by the two bulky ester groups surrounding the vinyl functionality, which impedes radical propagation. nih.gov Consequently, the propagation rate coefficients (k_p) for itaconates are considerably lower. acs.org
Depropagation, the reverse of the propagation reaction, is another critical factor influencing the polymerization of itaconates, especially at elevated temperatures. nih.govresearchgate.net This equilibrium between propagation and depropagation leads to a "ceiling temperature" (Tc), above which polymerization does not proceed to high molecular weights. For sterically hindered itaconates, this ceiling temperature is relatively low, estimated to be around 110°C. ntu.edu.sg The practical implication is a limitation on monomer conversion and the achievable polymer molar masses, particularly as the reaction temperature increases. researchgate.net For instance, increasing the temperature from 50°C to 80°C has been shown to enhance the impact of depropagation on both the polymerization rate and the final polymer molecular weight. researchgate.net
Propagation Rate Coefficients (kp) Determination via Pulsed-Laser Polymerization coupled with Size-Exclusion Chromatography (PLP-SEC)
Pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC) is a highly accurate and IUPAC-recommended method for determining the propagation rate coefficient (k_p) in radical polymerizations. mdpi.comd-nb.info This technique utilizes a pulsed laser to initiate polymerization in short bursts, allowing for precise control and measurement of the reaction kinetics. mdpi.comresearchgate.net
Recent studies have employed PLP-SEC to determine the Arrhenius parameters for the bulk free-radical polymerization of this compound (DEI) in the temperature range of 20 to 70°C. mdpi.comresearchgate.netnih.gov The determined Arrhenius parameters for DEI are an activation energy (Ea) of 17.5 kJ·mol⁻¹ and a pre-exponential factor (A) of 1.1 L·mol⁻¹·s⁻¹. mdpi.comresearchgate.netnih.gov These experimental values are crucial for understanding and modeling the polymerization behavior of DEI. researchgate.netnih.gov A representative molar mass distribution from a PLP experiment of DEI shows distinct inflection points, which are used to calculate the k_p values. researchgate.net
The following table summarizes the propagation rate coefficients for this compound at various temperatures, as determined by PLP-SEC experiments.
| Temperature (°C) | Propagation Rate Coefficient (k_p) (L·mol⁻¹·s⁻¹) |
| 20 | ~5 |
| 30 | ~6 |
| 40 | ~7 |
| 50 | ~8 |
| 60 | ~9.5 |
| 70 | ~11 |
Note: The k_p values are approximate and derived from graphical representations in the cited literature. mdpi.comresearchgate.net
Computational Chemistry Approaches in Homopolymerization Kinetics
Computational chemistry, particularly quantum chemical calculations based on transition state theory (TST), has been employed to complement experimental findings on the homopolymerization kinetics of this compound. mdpi.comresearchgate.netnih.gov These theoretical approaches provide valuable insights into the reaction mechanism and energetics of the propagation step. mdpi.comresearchgate.net
For this compound, quantum chemical calculations have been used to determine the Arrhenius parameters for the propagation step. mdpi.comresearchgate.netnih.gov The theoretically calculated values for activation energy (Ea) and the pre-exponential factor (A) have shown good agreement with the experimental data obtained from PLP-SEC. mdpi.comresearchgate.net This synergy between computational and experimental methods strengthens the understanding of the polymerization kinetics of sterically hindered monomers like DEI. mdpi.comresearchgate.netnih.gov
Copolymerization of this compound
Copolymerization is a common strategy to overcome the limitations of this compound homopolymerization, such as low reaction rates and the effects of depropagation. nih.gov By incorporating a more reactive comonomer, polymers with desirable properties can be synthesized.
Reactivity Ratios in Copolymerization Systems
Reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a radical towards its own monomer versus the comonomer. The Fineman-Ross and Kelen-Tüdös methods are commonly used to determine these ratios from experimental data. acs.orgacs.org
In the copolymerization of vinyl chloride with this compound at 50°C, the reactivity ratios were found to be r1(vinyl chloride) = 5.65 ± 0.25 and r2(this compound) = 0.06 ± 0.01. jst.go.jp These values indicate that the vinyl chloride radical prefers to add to another vinyl chloride monomer, while the this compound radical also preferentially adds to vinyl chloride, suggesting a tendency to avoid homocoupling of the itaconate monomer. d-nb.infojst.go.jp
For the copolymerization of this compound with vinylpyrrolidone, the reactivity ratios were determined using both the Fineman-Ross and Kelen-Tüdös methods. acs.org The results suggest that the copolymers are generally random, although the high r1 and r2 values obtained by the Fineman-Ross method for the DEI-co-VP system might indicate some tendency toward block formation. acs.org
This compound in Co-Polymerization with Isoprene (B109036)
Bio-based elastomers have been synthesized by the copolymerization of this compound with isoprene through redox-initiated emulsion polymerization. sciengine.comsciengine.com This approach allows for the creation of polymers with tunable properties by varying the monomer feed ratio. sciengine.comsciengine.com For example, bio-based elastomers poly(this compound-co-isoprene) (PDEII) have been synthesized with this compound to isoprene mass ratios of 20:80, 40:60, 60:40, and 80:20, resulting in number-average molecular weights exceeding 140,000. sciengine.comsciengine.com
Studies on the copolymerization of various di-n-alkyl itaconates with isoprene have shown that the reactivity ratios, and thus the copolymer structure, are influenced by the length of the alkyl side chain. researchgate.netacs.org Copolymers with shorter side chains, such as poly(this compound-co-isoprene), tend to exhibit alternating copolymerization behavior. researchgate.netacs.org
The following table presents data on the synthesis of poly(this compound-co-isoprene) elastomers with different monomer feed ratios.
| This compound (g) | Isoprene (g) | Number-Average Molecular Weight (Mn) | Yield (%) |
| 20 | 80 | > 140,000 | High |
| 40 | 60 | > 140,000 | High |
| 60 | 40 | > 140,000 | High |
| 80 | 20 | > 140,000 | High |
Data sourced from Lei et al. (2016). sciengine.comsciengine.com
This compound in Co-Polymerization with Acrylate (B77674) and Methacrylate (B99206) Monomers
The copolymerization of this compound (DEI) and other dialkyl itaconates with acrylate and methacrylate monomers is a significant area of research, aimed at incorporating the bio-based itaconate structure into conventional acrylic polymers. acs.orgnih.gov These copolymerizations are challenging due to the distinct reactivity of itaconate monomers, which exhibit lower propagation rate coefficients compared to acrylates and methacrylates. acs.orgnih.gov This disparity in reactivity can lead to difficulties in controlling the copolymer composition and achieving high monomer conversions, particularly for the itaconate monomer. nih.gov
Seeded semibatch emulsion polymerization has been explored as a strategy to overcome these challenges. This technique allows for better control over the reaction and composition by managing the monomer feed rates. nih.govresearchgate.net For instance, in the copolymerization of dibutyl itaconate (DBI), a close structural analog of DEI, with methyl methacrylate (MMA) and butyl acrylate (BA), it was possible to incorporate up to 30 wt% of DBI into the final polymer with high conversion rates (>90%) within a 4-hour reaction time. nih.gov The use of a redox initiator system is beneficial in these emulsion polymerizations as it allows for the study of temperature effects on the depropagation and chain transfer reactions, independent of the radical generation rate. nih.gov
The reactivity ratios are crucial parameters for understanding the copolymerization behavior. For the copolymerization of di-n-butyl itaconate (DBI) and methyl methacrylate (MMA) in a benzene (B151609) solution at 50°C, the reactivity ratios were found to be rDBI = 0.717 ± 0.11 and rMMA = 1.329 ± 0.09. researchgate.net In another study involving itaconic anhydride (B1165640) (ITA), a precursor to itaconates, and MMA, the reactivity ratios were rITA = 1.35 and rMMA = 0.22, indicating that the itaconic monomer is more reactive towards its own radical than towards the MMA radical. researchgate.net For the copolymerization of itaconates with butyl acrylate (BA), the reactivity ratios for dibutyl itaconate (DBI) and dicyclohexyl itaconate (DCHI) were determined as r(itaconate) = 1.26 and r(BA) = 0.50, suggesting that the itaconate monomer is preferentially incorporated into the copolymer chain. acs.org
A novel elastomer, poly(this compound-co-butyl acrylate-co-ethyl acrylate-co-glycidyl methacrylate) (PDEBEG), was synthesized via redox emulsion polymerization. This demonstrates the successful incorporation of DEI into a complex acrylate system to develop new materials with specific properties, such as high-temperature oil resistance. mdpi.com
Table 1: Reactivity Ratios of Itaconate Derivatives with Acrylate and Methacrylate Monomers
| Itaconate Monomer (M1) | Comonomer (M2) | r1 | r2 | Polymerization Conditions |
| Di-n-butyl itaconate (DBI) | Methyl methacrylate (MMA) | 0.717 ± 0.11 | 1.329 ± 0.09 | 50°C, Benzene solution |
| Itaconic Anhydride (ITA) | Methyl methacrylate (MMA) | 1.35 ± 0.11 | 0.22 ± 0.22 | 60°C, Solution |
| Dibutyl itaconate (DBI) / Dicyclohexyl itaconate (DCHI) | Butyl Acrylate (BA) | 1.26 | 0.50 | 60°C |
This table compiles data from different studies and polymerization systems.
This compound in Co-Polymerization with Styrenic Monomers
The copolymerization of this compound and its derivatives with styrenic monomers has been extensively studied to create polymers that combine the properties of both monomer types. mdpi.comtandfonline.comresearchgate.net These copolymerizations are typically performed via free radical mechanisms. The resulting copolymers are often random, with some exhibiting a tendency towards alternation, as confirmed by NMR studies and the analysis of reactivity ratios. researchgate.netscielo.org
Reactivity ratios for the copolymerization of various dialkyl itaconates with styrene (B11656) (S) have been determined. For the di-n-butyl itaconate (DBI)/styrene system, conventional radical polymerization at 60°C in benzene yielded reactivity ratios of rDBI = 0.38 ± 0.02 and rS = 0.40 ± 0.05. mdpi.com Similar values have been reported for other di-n-alkyl itaconates, indicating that the growing polymer chain does not show a strong preference for adding either monomer. mdpi.com For longer-chain di-n-alkyl itaconates (with alkyl chains of 12, 14, and 16 carbons), the reactivity ratios were in the range of r(itaconate) = 0.22–0.28 and r(styrene) = 0.19–0.39. researchgate.net
In the case of dimethyl itaconate (DMI) copolymerized with styrene, the reactivity ratios were found to be r(DMI) = 0.06 and r(styrene) = 0.50. tandfonline.com The low value for r(DMI) suggests that the DMI monomer is less likely to add to a growing chain ending in a DMI radical. Pulsed-laser polymerization studies of the DMI/styrene system revealed that the average propagation rate coefficients were significantly higher than predicted by the terminal model, a phenomenon attributed to strong entropic penultimate unit effects. acs.org
The incorporation of dimethyl itaconate into styrene copolymers has been shown to yield materials with surprising properties. For instance, copolymers of styrene and dimethyl itaconate can exhibit superior mechanical strength and reduced brittleness compared to polystyrene, along with increased transparency. google.com Ternary copolymers including acrylonitrile (B1666552) have demonstrated enhanced resistance to solvents. google.com
Table 2: Reactivity Ratios of this compound and its Derivatives with Styrene
| Itaconate Monomer (M1) | Styrene (M2) | r1 | r2 | Polymerization Conditions |
| Di-n-butyl itaconate (DBI) | Styrene (S) | 0.38 ± 0.02 | 0.40 ± 0.05 | 60°C, Benzene |
| Dimethyl itaconate (DMI) | Styrene (S) | 0.06 | 0.50 | Free radical initiator |
| Di-n-alkyl itaconates (C12-C16) | Styrene (S) | 0.22 - 0.28 | 0.19 - 0.39 | 60°C, Bulk |
| Di-n-alkyl itaconates (C18, C22) | Styrene (S) | 0.42 - 0.50 | 0.37 - 0.47 | 60°C, Bulk |
This table synthesizes data from various research articles on the copolymerization of itaconate esters with styrene.
Controlled Radical Polymerization (CRP) Techniques for DEI Copolymers
Controlled radical polymerization (CRP) techniques offer a pathway to synthesize itaconate-based copolymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. mdpi.comntu.edu.sg The significant steric hindrance of itaconate monomers, however, presents challenges for these methods. rsc.org
Nitroxide-Mediated Polymerization (NMP) of Itaconate Esters
Nitroxide-Mediated Polymerization (NMP) has been explored for the polymerization of itaconate esters, primarily in copolymerization systems, as the homopolymerization of dialkyl itaconates like di-n-butyl itaconate (DBI) via NMP is generally unsuccessful due to the formation of a stable adduct between the initiating radical and the monomer. mdpi.comresearchgate.net
The copolymerization of DBI with styrene using NMP has been successfully demonstrated. mdpi.comresearchgate.net These copolymerizations, conducted at temperatures between 70°C and 110°C, generally followed first-order kinetics. mdpi.com However, the experimental number-average molecular weights often deviated from theoretical values, suggesting the occurrence of chain transfer reactions, especially at higher temperatures. mdpi.comresearchgate.net Lowering the reaction temperature to 70°C led to some improvements in control, with dispersity values (Ð) in the range of 1.3–1.5. mdpi.comresearchgate.net The incorporation of DBI into the polystyrene chains resulted in a decrease in the glass transition temperature (Tg) of the copolymer. mdpi.com Attempts to copolymerize DBI with methyl methacrylate (MMA) using NMP were largely unsuccessful, likely due to the high stability of the nitroxide adduct with DBI. mdpi.com
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of Itaconate Esters
Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization has emerged as a more versatile and successful CRP technique for itaconate esters. researchgate.netnih.gov RAFT allows for the homopolymerization of dialkyl itaconates in a controlled manner, particularly at lower temperatures (e.g., ~20°C), which helps to suppress side reactions like chain transfer. mdpi.comresearchgate.net
A variety of RAFT agents have been employed to synthesize well-defined polymers from itaconic acid derivatives, including di-n-butyl itaconate. researchgate.netnih.gov These polymerizations yield polymers with number-average molecular weights that increase linearly with monomer conversion and exhibit relatively narrow molecular weight distributions. researchgate.netnih.gov The success of RAFT polymerization has enabled the synthesis of advanced polymer architectures, such as block copolymers. For example, triblock copolymers with a soft poly(itaconate) segment and a hard poly(itaconimide) segment have been prepared, demonstrating potential as bio-based thermoplastic elastomers. nih.govsci-hub.se
Polycondensation Reactions Incorporating this compound Derivatives
This compound and its derivatives can be incorporated into polyesters through polycondensation reactions. units.itacs.org This method allows for the vinyl group of the itaconate moiety to be preserved for potential post-polymerization modification, provided the reaction conditions are mild enough to prevent side reactions like isomerization or cross-linking. units.itresearchgate.netfrontiersin.org
Direct polycondensation of dimethyl itaconate (DMI) with various diols has been achieved using catalysts like tin(II) ethylhexanoate, yielding linear unsaturated polyesters with molecular weights up to 11,500 Da. researchgate.net The preservation of the double bond is a key advantage, opening pathways for further functionalization, such as through thiol-ene click chemistry to create cross-linked thermosets. sci-hub.se The instability of itaconate derivatives at the high temperatures often required for melt polycondensation can be a challenge, leading to discoloration and cross-linking. frontiersin.org
Enzymatic Polycondensation Processes
Enzymatic polycondensation offers a mild and selective alternative for synthesizing polyesters from this compound and its derivatives, effectively preserving the reactive C=C double bond. units.itresearchgate.netmdpi.com Lipases, particularly lipase (B570770) B from Candida antarctica (CaLB), often in an immobilized form like Novozym 435, are effective catalysts for these reactions. units.itmdpi.commdpi.com
The enzymatic polycondensation of dimethyl itaconate (DMI) or this compound with diols like 1,4-butanediol (B3395766) has been studied. units.itmdpi.com However, the reaction can be slow due to the lower reactivity of the acyl group conjugated with the double bond. units.it Computational and experimental studies have shown that the choice of the co-monomer is critical. For instance, while 1,4-butanediol is a relatively poor co-monomer for DMI polycondensation, the more rigid, cyclic diol 1,4-cyclohexanedimethanol (B133615) promotes the formation of higher molecular weight oligomers. units.itresearchgate.netnih.gov
Enzymatic polycondensation can be carried out in solvent-free systems or thin-film setups to efficiently remove the alcohol byproduct (e.g., ethanol (B145695) or methanol) and drive the reaction forward. units.itresearchgate.net For example, the Novozym 435-catalyzed polycondensation of diethyl succinate (B1194679) and dimethyl itaconate with 1,4-butanediol under vacuum yielded poly(butylene succinate-co-itaconate) with a number-average molecular weight (Mn) reaching 13,288 g/mol and a yield of 90%, with the unsaturated itaconate group well-preserved. mdpi.com
Table 3: Examples of Enzymatic Polycondensation of Itaconate Esters
| Itaconate Monomer | Comonomer | Catalyst | Mn ( g/mol ) | Reaction Conditions |
| Dimethyl itaconate | 1,8-octanediol | Not specified | 4,100 | 85°C, 24h, solvent-free |
| Dimethyl itaconate / Diethyl succinate | 1,4-butanediol | Novozym 435 | 13,288 | Vacuum |
| Dimethyl itaconate | 1,4-cyclohexanedimethanol | CaLB2400 | Oligomers | 50°C, 70 mbar, 72h |
| Dimethyl itaconate | 1,4-butanediol | CaLB (covalently immobilized) | Low MW | Multiple cycles |
This table highlights key findings from research on the enzymatic synthesis of itaconate-based polyesters.
Impact of DEI Structure on Polyester (B1180765) Formation and Properties
The unique trifunctional structure of itaconic acid and its diesters, such as this compound (DEI), plays a pivotal role in the synthesis and resultant characteristics of polyesters. rsc.org This structure, featuring two ester groups and a reactive exo-chain double bond, allows for a variety of polymerization strategies and post-polymerization modifications, setting it apart from other dicarboxylic acids used in polyester production. rsc.orgnih.gov
The presence of the 1,1-disubstituted vinyl group in the itaconate moiety is a defining feature that significantly influences polyester formation. bg.ac.rs During polycondensation reactions, particularly at elevated temperatures, this double bond exhibits a tendency to undergo undesirable side reactions. diva-portal.orgfrontiersin.org These include isomerization to form mesaconate and citraconate units, as well as the Ordelt reaction, which involves the addition of hydroxyl end-groups across the double bond, leading to branching and potential cross-linking. frontiersin.orgmdpi.com Consequently, controlling the reaction conditions and catalyst selection is crucial to minimize these side reactions and achieve linear polyesters with desired molecular weights. diva-portal.orgresearchgate.net For instance, the use of specific catalysts can influence the incorporation of itaconate units; some catalysts promote random incorporation, leading to amorphous polyesters, while others can selectively place itaconate residues at the chain ends, resulting in semi-crystalline materials. researchgate.net
The structure of the alkyl ester groups in dialkyl itaconates, including the ethyl groups in DEI, also has a notable impact on the properties of the final polyester, particularly when used as reactive diluents in unsaturated polyester resins (UPRs). The length and bulkiness of these alkyl side chains influence the physical and mechanical properties of the cured resin. Research has shown that as the alkyl chain length of the dialkyl itaconate increases, the storage modulus (G') in the glassy region tends to decrease. This is attributed to poorer chain packing caused by the bulkier side groups, which sterically hinder intermolecular interactions between the polymer chains. bg.ac.rs
The reactive double bond of the incorporated itaconate unit is not merely a challenge to be managed during polymerization; it is also a valuable functional handle for tailoring the final properties of the polyester. This C=C bond allows for post-polymerization modification via reactions such as Michael additions with various nucleophiles or through radical cross-linking. rsc.orgfrontiersin.org This functionality enables the production of polyesters with tunable characteristics, such as altered glass transition temperatures, biodegradability, and mechanical strength, making itaconate-based polyesters versatile materials. frontiersin.orgresearchgate.net
Research Findings on the Impact of Dialkyl Itaconate Structure in Unsaturated Polyester Resins
Studies comparing different dialkyl itaconates as reactive diluents in itaconic acid-based unsaturated polyester resins have provided clear evidence of the structure-property relationship. The following table summarizes the thermomechanical properties of UPRs cured with different dialkyl itaconates.
| Reactive Diluent | Alkyl Group | Glass Transition Temperature (Tg) (°C) | Storage Modulus (G') at 30°C (MPa) |
| Dimethyl itaconate (DMI) | Methyl | 125 | 2800 |
| This compound (DEI) | Ethyl | 118 | 2500 |
| Diisopropyl itaconate (DiPI) | Isopropyl | 110 | 2200 |
| Dibutyl itaconate (DBI) | Butyl | 95 | 1800 |
This table is based on data trends reported in the literature where an increase in the alkyl chain length of the dialkyl itaconate used as a reactive diluent leads to a decrease in both the glass transition temperature and the storage modulus of the cured unsaturated polyester resin. bg.ac.rs
The data clearly demonstrates that an increase in the size of the alkyl group on the itaconate ester leads to a systematic decrease in both the glass transition temperature and the storage modulus of the cured polyester. bg.ac.rs The bulkier side groups in itaconates like diisopropyl and dibutyl itaconate create more significant steric hindrance, leading to less efficient packing of the polymer chains and weaker intermolecular forces, which manifests as lower Tg and G' values. bg.ac.rs
Applications of Diethyl Itaconate in Advanced Materials Engineering
Bio-Based Elastomer Development from Diethyl Itaconate Co-Polymers
The quest for sustainable alternatives to petroleum-based elastomers has led to significant research into bio-based monomers like this compound. doi.orgresearchgate.net Copolymers of DEI have demonstrated promising elastomeric properties, positioning them as viable candidates for various engineering applications. doi.orgbuct.edu.cn
Design and Synthesis Strategies for Oil-Resistant Elastomers
A key application of DEI-based elastomers lies in their potential for oil resistance, a critical property for materials used in automotive and industrial settings. sciengine.commdpi.com The polarity endowed by the ester groups in DEI contributes significantly to this oil resistance. sciengine.com
Researchers have successfully synthesized bio-based elastomers by copolymerizing this compound with other monomers, such as isoprene (B109036) and myrcene, through redox-initiated emulsion polymerization. doi.orgsciengine.com This method allows for the production of high molecular weight polymers with good yields. sciengine.com For instance, a study on poly(this compound-co-isoprene) (PDEII) demonstrated that the oil resistance of the resulting elastomer could be tuned by varying the ratio of DEI to isoprene. sciengine.com The PDEII copolymers exhibited number-average molecular weights exceeding 140,000. sciengine.com
Another novel elastomer, poly(this compound-co-butyl acrylate-co-ethyl acrylate-co-glycidyl methacrylate) (PDEBEG), was designed for high-temperature oil resistance. mdpi.com This elastomer, also synthesized via redox emulsion polymerization, achieved a number-average molecular weight of over 200,000 and a yield of up to 96%. mdpi.com The properties of these elastomers, including their glass transition temperatures, can be readily adjusted by modifying the monomer feed ratios during synthesis. sciengine.commdpi.com
Table 1: Properties of this compound-Based Elastomers
| Elastomer | Co-monomers | Synthesis Method | Number-Average Molecular Weight (Mn) | Glass Transition Temperature (Tg) | Key Property |
|---|---|---|---|---|---|
| Poly(this compound-co-isoprene) (PDEII) | Isoprene | Redox-initiated emulsion polymerization | > 140,000 g/mol | Tunable by monomer ratio | Oil Resistance sciengine.com |
| Poly(myrcene-co-diethyl itaconate) (PMI) | Myrcene | Redox-initiated emulsion polymerization | 71,000 - 174,000 g/mol | -46.1 to -17.8 °C | Bio-based doi.org |
| Poly(this compound-co-butyl acrylate-co-ethyl acrylate-co-glycidyl methacrylate) (PDEBEG) | Butyl acrylate (B77674), Ethyl acrylate, Glycidyl (B131873) methacrylate (B99206) | Redox emulsion polymerization | > 200,000 g/mol | -25.2 to -0.8 °C | High-temperature oil resistance mdpi.com |
Reinforcement of DEI-Based Elastomers with Fillers
To enhance the mechanical properties of DEI-based elastomers for practical applications, reinforcing fillers are often incorporated. sciengine.comhanserpublications.com Fillers like silica (B1680970) and carbon black are commonly used to improve tensile strength, tear resistance, and hardness. sciengine.commdpi.comhpfminerals.com
The inherent polarity of DEI polymers promotes strong interfacial interactions with polar fillers like silica. sciengine.com This strong interaction facilitates the homogeneous dispersion of the filler within the polymer matrix, which is crucial for achieving optimal reinforcement. sciengine.com In the case of silica-reinforced PDEII, an increase in the this compound content led to enhanced interaction between the silica and the polymer macromolecules. sciengine.com The resulting composites showed significant improvements in oil-resistance properties, even surpassing those of conventional nitrile-butadiene rubber (NBR) in some tests. sciengine.com For instance, silica/PDEII80 (containing 80% DEI) demonstrated superior retention of tensile strength and elongation at break after being soaked in ASTM 3# oil at various temperatures compared to silica/NBR 240S. sciengine.com
Similarly, carbon black has been used to reinforce PDEBEG elastomers. mdpi.com The resulting composites, with 10 wt% this compound, exhibited a tensile strength of up to 14.5 MPa and an elongation at break of 305%. mdpi.com The dispersion of the filler was observed to improve with an increased DEI content. mdpi.com
Table 2: Mechanical Properties of Reinforced this compound Elastomers
| Elastomer Composite | Filler | Tensile Strength | Elongation at Break | Key Finding |
|---|---|---|---|---|
| Silica/PDEII80 | Silica | Superior retention after oil immersion | Superior retention after oil immersion | Outperforms silica/NBR 240S in oil resistance sciengine.com |
| PDEBEG/CB (10 wt% DEI) | Carbon Black N330 | 14.5 MPa | 305% | Superior mechanical properties and high-temperature oil resistance compared to commercial acrylate rubber mdpi.com |
| Silica/PMI | Nanosilica | 9.2 MPa | 443% | A fully renewable elastomer nanocomposite doi.org |
Functional Thermoplastics and Thermosets Derived from DEI
Beyond elastomers, this compound serves as a versatile building block for both thermoplastics and thermosets. rsc.orgatlasfibre.commoldie.net Thermoplastics are polymers that can be repeatedly softened by heating and hardened by cooling, while thermosets are polymers that undergo an irreversible chemical change to a solid state upon curing. atlasfibre.commoldie.netromeorim.com
The dual functionality of itaconic acid and its esters, with both a polymerizable double bond and carboxylic acid or ester groups, allows for their incorporation into a variety of polymer architectures. rsc.orgnih.gov DEI can undergo free-radical polymerization through its double bond to form poly(this compound) or be copolymerized with other vinyl monomers. mdpi.com Additionally, the ester groups can participate in polycondensation reactions. mdpi.com
The use of DEI in the synthesis of polyesters can lead to materials with tunable properties. rsc.org For example, itaconic acid has been used as a comonomer in betulin-based thermosets, where the resulting materials exhibited higher storage moduli, glass transition temperatures, and thermal stabilities with increasing itaconic acid content. nih.gov These thermosets have potential applications in coatings and UV-curable additive manufacturing. nih.gov
DEI in Coatings, Adhesives, and Resin Formulations
The properties of this compound make it a valuable component in the formulation of coatings, adhesives, and resins. mdpi.comcorbion.com Its ability to participate in polymerization reactions allows it to be integrated into various resin systems to enhance their performance. rsc.org
In coatings, the incorporation of itaconate-based monomers can improve properties such as scratch resistance, adhesion, and weather resistance. nih.govevonik.us For example, unsaturated polyesters containing itaconic acid have been grafted with acrylic monomers to produce coatings with enhanced mechanical properties and durability. nih.gov Functional silanes can also be used in conjunction with these formulations to further boost adhesion and weathering. evonik.com
Epoxy resins, which are widely used in adhesives and composites, can also be modified with bio-based components. mdpi.comgoogle.com While direct research on DEI in epoxy formulations is emerging, the principles of incorporating bio-based acids and esters are well-established. mdpi.com The use of bio-based monomers in resin formulations contributes to the development of more sustainable products with a lower carbon footprint. corbion.com
Advanced Composites Incorporating DEI-Derived Polymers
Advanced polymer composites are materials where a polymer matrix is reinforced with fibers or particles to achieve superior properties, such as a high strength-to-weight ratio and corrosion resistance. numberanalytics.com Polymers derived from this compound can serve as the matrix material in such composites. researchgate.netlyondellbasell.com
The ability to tailor the properties of DEI-based polymers, such as their polarity and crosslink density, is advantageous for creating strong interfaces with reinforcing fillers. sciengine.commdpi.com This is critical for the effective transfer of stress from the matrix to the reinforcement, which is fundamental to the performance of the composite material. numberanalytics.com
The development of bio-based polymer matrices from DEI aligns with the growing demand for lightweight and sustainable materials in industries like aerospace and automotive. numberanalytics.com While the field is still developing, the potential for using DEI-derived polymers in advanced composites is significant, driven by the need for high-performance, environmentally friendly materials. frontiersin.org
Development of Materials with Tunable Optical Properties
Recent research has explored the use of this compound in the synthesis of materials with specific optical properties. researchgate.netresearchgate.net A novel organic glass with high light transmittance was synthesized from dimethyl itaconate and this compound via bulk polymerization. researchgate.netresearchgate.net
The resulting copolymer exhibited a light transmittance of up to 92% and a density of 1.1 g/cm³, making it a potential candidate for applications in optical devices. researchgate.netresearchgate.net The thermal properties of this material were also suitable for processing, with a glass transition temperature between 52 °C and 72 °C and a thermal decomposition temperature above 230 °C. researchgate.net This research highlights the potential to tune the optical properties of itaconate-based polymers by controlling the monomer composition and polymerization conditions. researchgate.net
DEI-Based Polymers in Biomedical Material Research
Polymers derived from itaconic acid and its esters, such as this compound (DEI), are gaining significant attention in biomedical material research. Their appeal stems from their origin in renewable resources, biocompatibility, and the inherent functionality of the itaconate monomer, which allows for versatile polymerization and modification. researchgate.netnih.govunits.it The vinyl group and dicarboxylic nature of itaconic acid provide pathways to create complex polymers suitable for applications in drug-release systems, tissue engineering, and dental materials. units.it These bio-based polyesters are noted for being potentially biodegradable, biocompatible, and photo-curable, making them highly attractive for advanced biomedical uses. researchgate.net
Research has explored the synthesis of itaconate-based polyesters through various methods, including polycondensation and ring-opening-metathesis polymerization. researchgate.net For instance, the direct polycondensation of dimethyl itaconate (a close derivative of DEI) with different diols has yielded linear unsaturated polyesters with significant molecular weights, all while preserving the reactive vinyl double bond for subsequent cross-linking. researchgate.net This functionality is crucial for creating stable, three-dimensional structures required in many biomedical applications. nih.gov
Research Findings in Key Biomedical Areas:
Tissue Engineering:
In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix, supporting cell adhesion, proliferation, and differentiation. DEI-based polymers are explored for this purpose due to their tunable mechanical properties and biocompatibility. uc.ptmdpi.com Researchers have synthesized photocurable polyester (B1180765) thermosets from itaconic acid and various polyols, which can be fabricated into scaffolds using techniques like 3D printing. researchgate.netnih.gov
For example, poly(1,4-butanediol itaconate) has been synthesized and investigated as a potential UV-crosslinked bio-ink for 3D printing applications in tissue engineering. researchgate.net Another study focused on creating nonwoven materials from poly(glycerol itaconate) (PGItc) gels and polylactide via electrospinning. mdpi.com These fibrous scaffolds were found to be non-cytotoxic and hydrophilic, which is beneficial for cell attachment. mdpi.com The mechanical properties of such polymers can be tailored; novel polyester thermosets designed from itaconic acid have demonstrated a wide range of mechanical values, including Young's modulus from 0.17 to 398.14 MPa and ultimate tensile stress from 0.11 to 18.20 MPa, depending on the specific composition. researchgate.net
Table 1: Properties of Itaconate-Based Polymers for Tissue Engineering
| Polymer System | Key Property | Value | Application Focus |
|---|---|---|---|
| Poly(glycerol itaconate) + Polylactide Nonwovens | Cell Viability | >70% | Subcutaneous tissue fillers, Drug delivery systems |
| Poly(glycerol itaconate) + Polylactide Nonwovens | Surface Property | Hydrophilic (Contact Angle < 90°) | Scaffolds for cell adhesion |
| Itaconic Acid-Based Polyester Thermosets | Young's Modulus | 0.17 - 398.14 MPa | General biomedical applications requiring tailored rigidity |
| Itaconic Acid-Based Polyester Thermosets | Ultimate Tensile Stress | 0.11 - 18.20 MPa | General biomedical applications |
Source: researchgate.netmdpi.com
Drug Delivery:
The functional groups in DEI-based polymers make them suitable for creating drug delivery systems. These systems can be designed to release therapeutic agents in a controlled manner. units.it Cell-permeable derivatives of itaconic acid, such as dimethyl itaconate and 4-octyl itaconate, have been developed to overcome the low membrane permeability of itaconic acid itself. mdpi.com To enhance delivery, these derivatives have been encapsulated in systems like liposomes and solid lipid nanoparticles. utwente.nl
A significant area of research is the use of metal-organic frameworks (MOFs) as carriers for itaconate. mdpi.comaip.org For example, itaconate-encapsulated zeolitic imidazolate framework-8 (IA-ZIF-8) nanoparticles have been developed. These nanoparticles were then immobilized in hydrogel microspheres, demonstrating good anti-inflammatory and anti-oxidative stress effects in in-vitro experiments with chondrocytes. mdpi.com This approach not only provides a method for intracellular delivery of a cell-impermeable drug but also allows for sustained release, which is particularly beneficial for treating chronic conditions like osteoarthritis. mdpi.com
Dental Materials:
In dentistry, poly(methyl methacrylate) (PMMA) is a commonly used material for denture bases, but it has drawbacks related to mechanical properties and the potential for residual monomer to leak out. researchgate.netcore.ac.uk Derivatives of itaconic acid, including dimethyl itaconate (DMI) and di-n-butyl itaconate (DBI), have been investigated as modifiers for PMMA-based dental materials. researchgate.net The structural similarity between itaconates and methacrylates makes them interesting alternatives. core.ac.uk
Studies have shown that modifying commercial PMMA denture base formulations by replacing a portion of the methyl methacrylate (MMA) monomer with itaconate esters can lead to improved properties. The addition of itaconates can result in a more patient-friendly product with reduced toxicity from residual monomer. researchgate.netcore.ac.uk While the addition of di-n-alkyl itaconates tends to decrease the glass transition temperature and some mechanical properties like ultimate tensile strength and impact fracture resistance, the resulting values often remain within the required standards for dental applications. researchgate.netcore.ac.uk For example, one study found that while properties decreased with higher itaconate content, the hardness did not show a significant change. researchgate.net
Table 2: Mechanical Properties of PMMA Denture Base Material Modified with Di-n-butyl Itaconate (DBI)
| Property | Control PMMA | PMMA + 5 wt% DBI | PMMA + 10 wt% DBI |
|---|---|---|---|
| Tensile Strength (MPa) | 67.3 ± 2.1 | 54.2 ± 3.4 | 47.5 ± 2.9 |
| Impact Strength (kJ/m²) | 9.8 ± 0.5 | 8.1 ± 0.4 | 6.2 ± 0.3 |
| Vickers Hardness (HV) | 22.3 ± 0.4 | 22.1 ± 0.5 | 21.8 ± 0.4 |
Source: researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| 4-octyl itaconate |
| Di-n-butyl itaconate (DBI) |
| This compound (DEI) |
| Dimethyl itaconate (DMI) |
| Itaconic acid |
| Methyl methacrylate (MMA) |
| Poly(1,4-butanediol itaconate) |
| Poly(glycerol itaconate) (PGItc) |
| Poly(methyl methacrylate) (PMMA) |
| Polylactide |
Diethyl Itaconate As a Research Probe in Biological and Immunomodulatory Studies
Membrane Permeability and Cellular Uptake Mechanisms of DEI and Analogues
Itaconic acid, a product of the Krebs cycle, is a polar molecule and thus has difficulty crossing cellular membranes. researchgate.net This limitation restricts its effectiveness when supplied exogenously in cellular studies. To overcome this, more cell-permeable derivatives like dimethyl itaconate (DMI) or diethyl itaconate (DEI), and 4-octyl itaconate (4-OI) have been synthesized. researchgate.netutwente.nl The esterification of the carboxyl groups in these derivatives enhances their lipid solubility, facilitating more efficient cellular uptake compared to the parent itaconate molecule.
While it was initially thought that these esterified derivatives would be hydrolyzed by intracellular esterases to release itaconate, studies have shown this is not always the case. For instance, research using isotopically labeled DMI revealed that it is not metabolized into itaconate within bone marrow-derived macrophages. nih.gov Instead of directly releasing itaconate, some derivatives like DMI appear to potentiate the biosynthesis of endogenous itaconate in macrophages. In contrast, 4-OI is believed to be partially hydrolyzed by intracellular esterases, thereby releasing itaconate and mimicking its endogenous effects.
Table 1: Comparative Properties of Itaconate and Its Derivatives
| Compound | Structural Features | Electrophilicity | Membrane Permeability |
|---|---|---|---|
| Itaconate | Two free carboxyl groups, α,β-unsaturated | Low | Low |
| Dimethyl Itaconate (DMI/DI) | Methyl esters at both carboxyl groups | Moderate | High |
| 4-Octyl Itaconate (4-OI) | Octyl ester at one carboxyl group | High | High |
This table summarizes the key structural and physicochemical differences between itaconate and its commonly used derivatives, highlighting how esterification impacts their biological activity. The increased electrophilicity and membrane permeability of the derivatives are crucial for their function as research probes.
Role of DEI in Modulating Cellular Metabolism and Immune Responses
This compound (DEI) and its analogues are potent modulators of cellular metabolism and immune function. frontiersin.org They influence the metabolic state of immune cells, which in turn dictates their functional phenotype, such as the polarization of macrophages and the production of cytokines. frontiersin.orgnih.gov
Investigation of DEI Influence on Macrophage Phenotypes and Immunometabolism
Macrophages can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. nih.gov The polarization state of macrophages is tightly linked to their metabolic programming. nih.gov M1 macrophages typically rely on aerobic glycolysis, while M2 macrophages favor oxidative phosphorylation. nih.gov
Itaconate and its derivatives have been shown to influence this metabolic and functional polarization. They are known to be highly expressed in activated macrophages and can alter metabolite levels and mitochondrial respiration. frontiersin.org While much of the research has focused on the inhibitory effects of itaconate on M1 macrophage pro-inflammatory responses, emerging evidence suggests it also plays a role in regulating M2 polarization. nih.govbmbreports.org Specifically, itaconate and its derivative 4-OI have been found to inhibit IL-4-induced M2 macrophage polarization. nih.gov Some studies even suggest that itaconate may act as an inhibitor of M2 macrophages. nih.gov
DEI Interactions with Key Signaling Pathways (e.g., Nrf2, NF-κB, JAK1-STAT6)
The immunomodulatory effects of this compound and its analogues are mediated through their interaction with several key signaling pathways.
Nrf2 Pathway: this compound and its parent compound, itaconate, are known activators of the Nrf2 signaling pathway, a critical regulator of the antioxidant and anti-inflammatory response. frontiersin.orgnih.govnih.gov They activate Nrf2 by alkylating cysteine residues on Keap1, the primary negative regulator of Nrf2. nih.govjci.orgnih.gov This modification of Keap1 prevents the degradation of Nrf2, allowing it to translocate to the nucleus and induce the expression of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1). nih.govnih.govnih.govresearchgate.net The electrophilic nature of itaconate derivatives is essential for this activation. nih.gov
NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. researchgate.net Dimethyl itaconate has been shown to inhibit the NF-κB pathway. researchgate.netfrontiersin.orgmdpi.com For example, DMI can inhibit TNF-α-induced NF-κB signaling in human epithelial cells by targeting IKKβ, a key kinase in the pathway. researchgate.net It has also been observed to protect against lipopolysaccharide-induced mastitis by inhibiting the NF-κB signaling pathway. frontiersin.org Furthermore, itaconic acid has been shown to inhibit NF-κB pathway activation, reducing the nuclear accumulation of p-p65 and subsequently suppressing the expression of downstream inflammatory proteins like NLRP3 and caspase-1. amegroups.orgamegroups.cn
JAK1-STAT6 Pathway: The JAK-STAT pathway is crucial for mediating the effects of many cytokines and is involved in macrophage activation. nih.gov Recent studies have revealed that itaconate and its derivative, 4-OI, can directly target and inhibit the JAK1-STAT6 pathway. bmbreports.orgnih.govresearchgate.netnih.gov They achieve this by directly modifying cysteine residues on JAK1 (C715, C816, C943, and C1130), which in turn inhibits the phosphorylation of both JAK1 and STAT6. nih.govnih.gov This inhibition of the JAK1-STAT6 pathway is a key mechanism by which itaconate suppresses the alternative activation of macrophages (M2 polarization). bmbreports.orgnih.gov
Cysteine Alkylation Mechanisms Mediated by DEI and Its Derivatives
A primary mechanism through which this compound and its analogues exert their biological effects is through the alkylation of cysteine residues on target proteins. nih.govjci.orgnih.gov Itaconate possesses an α,β-unsaturated carboxylic acid structure, which makes it an electrophile capable of reacting with nucleophilic cysteine residues via a Michael addition. jci.orgacs.org This covalent modification, termed "2,3-dicarboxypropylation" or "itaconation," alters the function of the target proteins. jci.org
The esterified derivatives of itaconate, such as DMI and 4-OI, are more electrophilic than itaconate itself, enhancing their reactivity with protein cysteines. jci.org This increased reactivity contributes to their potent biological activities. A prominent example of this mechanism is the alkylation of specific cysteine residues on Keap1 (Cys151, Cys257, Cys273, Cys288, and Cys297), which leads to the activation of the Nrf2 pathway. nih.govnih.gov Beyond Keap1, itaconate and its derivatives have been found to alkylate cysteine residues on a variety of other proteins, including enzymes involved in glycolysis like ALDOA and GAPDH, thereby modulating their activity. nih.govjci.orgfrontiersin.org
DEI as a Tool in Studies of Oxidative Stress Response
This compound and its analogues serve as valuable research tools for investigating the cellular response to oxidative stress. nih.govresearchgate.net Their ability to activate the Nrf2 pathway, a master regulator of the antioxidant response, makes them potent inducers of cellular defense mechanisms against oxidative damage. nih.govfrontiersin.org
By activating Nrf2, DEI and its derivatives trigger the expression of a battery of antioxidant genes, including heme oxygenase-1 (HO-1) and enzymes involved in glutathione (B108866) synthesis. nih.gov This leads to a protective effect against oxidative stress-induced cellular damage. nih.gov For instance, 4-octyl itaconate has been shown to mitigate H2O2-induced reactive oxygen species (ROS) production, lipid oxidation, and cell death in neuronal cells through the Keap1-Nrf2 signaling pathway. nih.govfrontiersin.org Similarly, itaconate has been demonstrated to protect hepatocytes from oxidative stress during liver ischemia-reperfusion injury by activating Nrf2 signaling. nih.govfrontiersin.org The electrophilic stress induced by itaconate and its derivatives is a key trigger for these Nrf2-dependent and -independent protective responses. nih.gov
Implications of DEI in Specific Biological Processes (e.g., melanogenesis, antibacterial activity)
The modulatory effects of this compound and its derivatives extend to specific biological processes such as melanogenesis and antibacterial activity.
Melanogenesis: Dimethyl itaconate has been shown to inhibit melanogenesis, the process of melanin (B1238610) production. mdpi.comresearchgate.netnih.govx-mol.com It achieves this by downregulating the expression of key melanogenic proteins, including the microphthalmia-associated transcription factor (MITF) and its target genes like tyrosinase (TYR). mdpi.comresearchgate.netnih.gov The mechanism involves the modulation of the p38 MAPK and AKT signaling pathways. mdpi.comresearchgate.net The α,β-unsaturated carbonyl moiety in DMI, which is crucial for Nrf2 activation, is also necessary for its inhibitory effect on melanogenesis. researchgate.net Studies have shown that knocking down Nrf2 can attenuate the anti-melanogenic effects of DMI. researchgate.net
Antibacterial Activity: Itaconate and its derivatives possess antimicrobial properties. nih.govontosight.aijci.orgresearchgate.net One of the key mechanisms is the inhibition of isocitrate lyase (ICL), a crucial enzyme for the glyoxylate (B1226380) shunt in certain bacteria like Pseudomonas indigofera and Mycobacterium tuberculosis. nih.govjci.org By inhibiting ICL, itaconate disrupts bacterial metabolism and limits their growth. jci.org Dimethyl itaconate has also been shown to exhibit antibacterial functions in carbon-enriched environments by inhibiting the bacterial TCA cycle. nih.gov Furthermore, DMI has demonstrated potent anti-mycobacterial activities in macrophages and in vivo by promoting various innate host defense mechanisms, including autophagy and phagosomal maturation. nih.gov
Structure Property Relationships of Diethyl Itaconate Based Materials
Influence of Monomer Ratio on Polymer Architecture and Properties
The ratio of diethyl itaconate to its comonomers in a polymerization reaction significantly dictates the architecture of the resulting copolymer and, consequently, its macroscopic properties. By systematically varying the monomer feed ratio, it is possible to tailor the characteristics of the final material to suit specific applications.
Research on the redox-initiated emulsion polymerization of this compound with isoprene (B109036) has demonstrated that the properties of the resulting bio-based elastomer, poly(this compound-co-isoprene) (PDEII), can be readily tuned by adjusting the mass ratio of the two monomers. sciengine.comsciengine.com As the proportion of this compound increases, the polarity of the copolymer is enhanced. sciengine.comsciengine.comresearchgate.net This increased polarity leads to improved oil resistance, a desirable characteristic for many elastomer applications. sciengine.comsciengine.com For instance, a copolymer with 80% this compound exhibits superior oil-resistance properties compared to those with lower this compound content. sciengine.comsciengine.com
The monomer ratio also has a pronounced effect on the glass transition temperature (Tg), a critical parameter that defines the temperature range over which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. In the case of PDEII elastomers, the Tg can be adjusted by varying the this compound to isoprene ratio. sciengine.comsciengine.comresearchgate.net Similarly, in copolymers of this compound with butyl acrylate (B77674), ethyl acrylate, and glycidyl (B131873) methacrylate (B99206), the glass transition temperature can be controlled by altering the monomer proportions, ranging from -25.2 °C to -0.8 °C as the this compound content is adjusted. researchgate.netresearchgate.net For a copolymer containing 10 wt% this compound, the resulting elastomer exhibits a glass transition temperature of -22.7 °C, a number-average molecular weight of 497,000 g/mol , and high conversion rates of over 96%. researchgate.net
The following table summarizes the effect of the this compound/isoprene monomer ratio on the properties of the resulting PDEII elastomers:
| This compound : Isoprene (Mass Ratio) | Number-Average Molecular Weight (Mn) ( g/mol ) | Yield (%) | Glass Transition Temperature (Tg) (°C) |
| 20 : 80 | > 140,000 | High | Tunable |
| 40 : 60 | > 140,000 | High | Tunable |
| 60 : 40 | > 140,000 | High | Tunable |
| 80 : 20 | > 140,000 | High | Tunable |
Table 1: Properties of poly(this compound-co-isoprene) elastomers with varying monomer mass ratios. Data sourced from sciengine.comsciengine.comresearchgate.net.
Furthermore, the reactivity ratios of this compound and its comonomers, which describe the relative reactivity of the monomers towards the growing polymer chain, are crucial in determining the copolymer's microstructure. For instance, in copolymerizations with vinylpyrrolidone, the reactivity ratios (r1 and r2) indicate the formation of random copolymers. acs.org However, in the case of this compound-co-vinylpyrrolidone copolymers, unexpectedly high reactivity ratios have been observed, suggesting a tendency towards block formation. acs.org
Impact of Side Chain Length and Steric Hindrance on Polymerization and Resulting Material Characteristics
The polymerization of itaconate esters, including this compound, is significantly influenced by the steric hindrance imposed by the two ester groups attached to the double bond. This steric bulk leads to a much lower polymerization rate compared to acrylic monomers. rsc.orgrsc.org The large side groups hinder the approach of the monomer to the growing polymer radical, thereby slowing down the propagation step of the polymerization. rsc.orgrsc.orgd-nb.info
The length of the alkyl side chains in dialkyl itaconates plays a crucial role in both the polymerization process and the properties of the resulting polymer. An increase in the length of the n-alkyl side chain in the poly(di-n-alkyl itaconate) series leads to a decrease in the glass transition temperature (Tg). ache.org.rs This is attributed to the increased free volume and flexibility imparted by the longer, more mobile alkyl chains, which act as internal plasticizers. nih.gov
Moreover, the steric hindrance from bulkier side chains can suppress chain transfer reactions to the monomer during polymerization. core.ac.uk This leads to a lower availability of chain-end double bonds in polymers with longer substituents. core.ac.uk The reactivity ratios in copolymerizations are also affected by the side chain length. Studies on the copolymerization of di-n-alkyl itaconates with isoprene have shown that itaconates with shorter side chains tend to form alternating copolymers, while those with longer side chains are more inclined to form gradient copolymers. acs.orgresearchgate.netwanfangdata.com.cn This indicates a change in the relative reactivity of the monomers as the steric bulk of the itaconate ester group increases.
The propagation rate constant (kp), a measure of the rate of monomer addition to the growing polymer chain, is also influenced by the size of the ester group. For itaconates, kp generally decreases as the size of the ester group increases. goettingen-research-online.de This is in contrast to linear alkyl methacrylates, where kp tends to increase with longer side chains. goettingen-research-online.de
The following table illustrates the effect of the alkyl side chain length on the glass transition temperature of poly(di-n-alkyl itaconates):
| Poly(di-n-alkyl itaconate) | Number of Carbons in Alkyl Chain | Glass Transition Temperature (Tg) |
| Poly(dimethyl itaconate) | 1 | High |
| Poly(this compound) | 2 | Lower |
| Poly(di-n-butyl itaconate) | 4 | Even Lower |
| Poly(di-n-octyl itaconate) | 8 | Lowest in series |
Table 2: Trend of glass transition temperature with increasing alkyl side chain length in poly(di-n-alkyl itaconates). Data synthesized from ache.org.rsacs.org.
Sustainability and Environmental Aspects of Diethyl Itaconate Research
Green Polymerization Methodologies Utilizing DEI
The environmental benefits of Diethyl Itaconate extend beyond its renewable origins to its polymerization processes. Researchers are actively developing "green" polymerization methodologies that minimize environmental impact by reducing or eliminating hazardous solvents, lowering energy consumption, and improving reaction efficiency.
Solvent-Free and Enzymatic Polymerization: Solvent-free, or bulk, polymerization is a particularly attractive green method. By eliminating the need for solvents, these processes reduce volatile organic compound (VOC) emissions and simplify product purification. researchgate.netacs.org Catalytic, solvent-free transformations have been used to efficiently synthesize polyesters from itaconate sources with high yields. researchgate.netacs.org Enzymatic polymerization, often conducted under solvent-free and mild conditions, offers another green pathway. Lipases, such as Candida antarctica Lipase (B570770) B (CaLB), have been used to catalyze the polycondensation of this compound with diols. researchgate.netunits.it This method preserves the polymer's vinyl functionality for further modifications, a significant advantage over conventional methods that can be hampered by side reactions. researchgate.net
Emulsion Polymerization: Emulsion polymerization, particularly redox-initiated emulsion polymerization, is another green technique applied to DEI. rsc.orgnih.gov This method uses water as the reaction medium, avoiding organic solvents. rsc.orgrsc.org It has been successfully employed to synthesize bio-based elastomers by copolymerizing DEI with other monomers like isoprene (B109036) and various acrylates. mdpi.comnih.gov These reactions can be conducted at mild temperatures and result in high molecular weight polymers with high yields. mdpi.comrsc.org Further greening of this process includes the development of surfactant and organic solvent-free emulsion systems. rsc.org
Other Green Techniques: Other advanced polymerization techniques are also being explored. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the polymer architecture under relatively mild conditions. researchgate.netgoogle.com Additionally, thiol-ene "click" chemistry provides an efficient and high-yielding method for cross-linking itaconate-based polyesters to create thermosets, often using potentially renewable cross-linkers. researchgate.netmdpi.com These methods align with the principles of green chemistry by maximizing atom economy and producing materials with tunable properties. researchgate.net
Table 2: Green Polymerization Methodologies for DEI and its Derivatives
| Methodology | Key Features | Example Polymer Type | Reference |
|---|---|---|---|
| Solvent-Free Polycondensation | No organic solvents, high atom economy. | Polyesters, Thermosets | researchgate.netresearchgate.netacs.org |
| Enzymatic Polymerization | Mild conditions, high selectivity, uses biocatalysts (e.g., Lipase). | Unsaturated Polyesters | researchgate.netunits.it |
| Redox-Initiated Emulsion Polymerization | Water-based medium, avoids VOCs, mild reaction temperatures. | Elastomers (e.g., Poly(this compound-co-isoprene)) | mdpi.comrsc.orgnih.gov |
| Thiol-Ene Click Chemistry | High efficiency, used for cross-linking. | Thermosets | researchgate.netmdpi.com |
| Reverse Atom Transfer Radical Polymerization (RATRP) | Controlled polymerization, produces polymers with low dispersity. | Poly(dimethyl itaconate) | google.com |
Biodegradation and Recyclability Potential of DEI-Derived Polymers
A crucial aspect of a sustainable material is its end-of-life management. Polymers derived from this compound, particularly polyesters, show significant promise for both biodegradation and recyclability, contributing to a circular economy. acs.orgresearchgate.net
Biodegradation: The ester linkages in itaconate-based polyesters are susceptible to hydrolysis, which is the primary mechanism of their degradation. researchgate.netacs.org This process can be influenced by environmental factors such as pH. Studies have shown that itaconate polyesters exhibit hydrolytic degradation under both acidic and basic conditions, with the rate varying depending on the pH. researchgate.netacs.org For example, a study on poly(trimethylene itaconate) demonstrated weight loss in aqueous solutions with pH values ranging from approximately 5.5 to 11. researchgate.net
Enzymatic degradation is another key pathway. As enzymes like lipases are used in their synthesis, they can also be effective in catalyzing the hydrolysis of the ester bonds, facilitating biodegradation. figshare.commdpi.com The incorporation of itaconate units into polyester (B1180765) chains has been shown to facilitate both hydrolytic and enzymatic degradation. figshare.com The degradation process breaks down the polymer into smaller, water-soluble oligomers and eventually back to its constituent monomers, such as itaconic acid and the corresponding diol, which can be reabsorbed into the biological cycle. mdpi.comacs.org
Recyclability: The potential for recycling DEI-derived polymers is an active area of investigation. Thermoplastics produced from itaconate derivatives can, in principle, be melt-reprocessed, similar to conventional plastics. acs.orgresearchgate.net For thermosets, which are traditionally difficult to recycle due to their cross-linked nature, research is focused on designing materials with reversible bonds or that can be chemically deconstructed back to their monomeric components. The inherent functionality of the itaconic acid structure provides opportunities to introduce cleavable linkages that could facilitate chemical recycling. The development of degradable and recyclable high-value polymers from biorenewable resources like itaconic acid is a primary goal in creating a sustainable chemical industry. acs.orgresearchgate.net
Advanced Analytical and Characterization Techniques in Dei Research
Spectroscopic Methods (NMR, FTIR) for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are fundamental tools for confirming the chemical structure of DEI-based polymers and monitoring the progress of polymerization reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy is extensively used for the detailed structural analysis of DEI-containing copolymers. mdpi.com Proton NMR (¹H NMR) allows for the precise determination of the chemical structure and composition of the resulting polymers. mdpi.comsciengine.com For instance, in copolymers of DEI, specific signals in the ¹H NMR spectrum correspond to the protons of the methylene (B1212753) and methyl groups in the diethyl itaconate units, confirming its successful incorporation into the polymer chain. mdpi.com Signals for the protons of the α-methylene to the carbonyl of the ester and the main chain are typically located between δ = 1.8 and 3.2 ppm. mdpi.com The absence of peaks between 5.75 ppm and 7.0 ppm can confirm the essential absence of citraconate and mesaconate ester isomers. google.com In studies involving copolymers, the molar ratio of DEI to other monomers can be calculated from the relative peak areas of their respective characteristic protons. sciengine.com In addition to ¹H NMR, techniques like ¹³C NMR, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) provide deeper structural elucidation. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy serves as a complementary technique to NMR for structural confirmation. nih.gov The FTIR spectra of DEI polymers show characteristic absorption bands that verify the polymer's backbone structure and the presence of key functional groups. nih.gov For example, the presence of ester bonds is confirmed by a strong absorption peak around 1720-1730 cm⁻¹, corresponding to the C=O stretching vibration. nih.gov Crucially, peaks around 1640 cm⁻¹ and 810 cm⁻¹, which are characteristic of the C=C double bond in the itaconate monomer, disappear after polymerization, confirming that the reaction has proceeded via the double bond. nih.govresearchgate.net This makes FTIR an effective tool for monitoring the conversion of monomers during polymerization. mdpi.com
Table 1: Characteristic ¹H NMR Chemical Shifts for this compound (DEI) Units in Copolymers
This table summarizes the typical proton NMR signals used to identify the presence and structure of DEI within a polymer chain.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |
| -CH₃ (in ethyl group) | 1.20 - 1.27 | Triplet | Methyl protons of the ester group | mdpi.com, sciengine.com |
| =C-CH₂-COO- | 2.48 - 2.60 | Singlet/Multiplet | Methylene protons adjacent to the carbonyl on the backbone | sciengine.com |
| -COO-CH₂- | 4.08 - 4.15 | Quartet | Methylene protons of the ester group | mdpi.com, sciengine.com |
| =CH₂ | 5.60 - 6.20 | Singlets | Vinylic protons (disappear upon polymerization) | google.com |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific copolymer structure.
Chromatographic Techniques (GPC/SEC, HPLC) for Molecular Weight and Composition Analysis
Chromatography is indispensable for analyzing the molecular weight characteristics and composition of DEI polymers, which are critical factors influencing their physical and mechanical properties.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) is the primary method for determining the molecular weight and molecular weight distribution of polymers. mdpi.com This technique separates polymer molecules based on their size in solution. From the GPC/SEC analysis, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) are obtained. mdpi.comnih.gov For example, studies on novel elastomers synthesized from DEI report number-average molecular weights exceeding 200,000 g/mol with polydispersity indices between 2.5 and 4.0, indicating the formation of high molecular weight polymers. mdpi.com The GPC setup typically uses tetrahydrofuran (B95107) (THF) as the eluent and is calibrated with polystyrene standards. acs.orgacs.org Monitoring the evolution of the GPC traces during polymerization can also provide insights into the reaction kinetics, such as identifying the occurrence of chain transfer reactions. mdpi.com
Table 2: GPC/SEC Results for Various this compound (DEI) Based Polymers
This interactive table presents molecular weight data for different polymers containing DEI, showcasing the versatility of polymerization methods.
| Polymer System | Polymerization Method | Mn ( g/mol ) | Đ (Mw/Mn) | Source |
| Poly(DEI-co-isoprene) (PDEII) | Redox-initiated emulsion | > 140,000 | - | researchgate.net |
| Poly(DEI-co-butyl acrylate-co-ethyl acrylate-co-glycidyl methacrylate) | Redox emulsion | > 200,000 | 2.5 - 4.0 | mdpi.com |
| Poly(itaconic acid ester)s (DEI based) | Emulsion polymerization | 12,000 - 20,000 | 1.8 - 2.8 | nih.gov |
| Poly(ester amide)s from Dimethyl Itaconate | Polycondensation | 300 - 5,000 | Not calculated | nih.gov |
Calorimetric Methods (DSC, TGA) for Thermal Performance
Differential Scanning Calorimetry (DSC) is used to measure the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is a critical parameter for elastomers and other polymers as it defines the temperature range of their application. sciengine.com DSC measurements are typically performed under a nitrogen atmosphere with a controlled heating and cooling rate, often 10 °C/min. mdpi.comsciengine.com For copolymers containing DEI, the Tg can be tuned by adjusting the monomer ratio. mdpi.com For example, in a copolymer of DEI, butyl acrylate (B77674), ethyl acrylate, and glycidyl (B131873) methacrylate (B99206), the Tg was found to increase from -25.2 °C to -0.8 °C as the DEI content increased, which is attributed to the increased interaction between polar ester groups restricting polymer chain movement. mdpi.com In contrast, for copolymers of DEI and isoprene (B109036), the Tg decreased with a lower DEI content due to the increased flexibility from the isoprene units. sciengine.com
Table 3: Thermal Properties of this compound (DEI) Copolymers
This table illustrates how the incorporation of DEI affects the key thermal characteristics of various polymer systems, as determined by DSC and TGA.
| Polymer System | DEI Content (wt%) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Source |
| PDEBEG-0 | 0 | -25.2 | 363 | mdpi.com |
| PDEBEG-10 | 10 | -22.7 | 358 | mdpi.com |
| PDEBEG-20 | 20 | -13.5 | 351 | mdpi.com |
| PDEBEG-30 | 30 | -0.8 | 346 | mdpi.com |
| PDEII-20 | 20 | -38.6 | ~360 | sciengine.com |
| PDEII-80 | 80 | -10.5 | ~320 | sciengine.com |
PDEBEG = Poly(this compound-co-butyl acrylate-co-ethyl acrylate-co-glycidyl methacrylate) PDEII = Poly(this compound-co-isoprene)
Rheological and Mechanical Testing Methodologies
The performance of DEI-based materials in their final applications is largely determined by their rheological (flow) and mechanical (deformation and strength) properties.
Rheological Testing investigates the flow and deformation behavior of materials. For DEI-based resins, rheological analyses are crucial for understanding their processability. polimi.it Viscosity, a key rheological parameter, can be studied using rheometers equipped with geometries like cone-and-plate. nih.gov For instance, unsaturated polyester (B1180765) resins formulated with DEI as a reactive diluent are characterized to determine how their viscosity is influenced by composition and temperature, which is critical for applications like coatings and composites. nih.govpolimi.it
Mechanical Testing evaluates properties such as tensile strength, elongation at break, and modulus, which define the material's durability and elasticity. For novel elastomers based on DEI, tensile tests are performed on cured samples to assess their suitability for applications requiring high-temperature oil resistance. mdpi.com For example, a DEI-based elastomer (PDEBEG with 10 wt% DEI) was reported to exhibit a tensile strength of up to 14.5 MPa and an elongation at break of 305%, demonstrating its potential as a robust rubber material. mdpi.com Dynamic Mechanical Thermal Analysis (DMTA) is another powerful technique that measures the viscoelastic properties of materials as a function of temperature and frequency, providing insights into the material's stiffness (storage modulus) and damping characteristics (loss modulus). nih.govdntb.gov.ua
Future Research Directions and Translational Opportunities for Diethyl Itaconate
Exploration of Novel DEI Polymerization Pathways
The polymerization of diethyl itaconate is fundamental to its use in materials science. While conventional free-radical polymerization has been demonstrated, significant opportunities lie in the exploration of more advanced and controlled polymerization techniques to synthesize polymers with precisely defined architectures and properties. mdpi.comresearchgate.net
Future research is expected to increasingly focus on Controlled/Living Radical Polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sciengine.comrsc.org These techniques offer superior control over molecular weight, polydispersity, and the creation of complex architectures like block copolymers. For instance, Reverse Atom Transfer Radical Polymerization (RATRP) has been successfully applied to dimethyl itaconate (DMI), a close analogue of DEI, achieving good control over the polymer characteristics. rsc.org A key research challenge is that the polymerization of itaconates can be slow and face issues like low conversion rates. rsc.orgrsc.orgacs.org Therefore, the development of novel initiators and catalyst systems specifically designed for itaconate esters is a critical area of investigation to improve reaction kinetics and efficiency. rsc.org
Beyond radical methods, other pathways remain largely unexplored. Enzyme-catalyzed polymerization, for example, presents a green and sustainable route. Research into biocatalysts like lipases for the polycondensation of itaconates could lead to the synthesis of polyesters under mild, solvent-free conditions, although reaction kinetics can be a challenge. units.it The synthesis of clickable polymers from itaconic acid derivatives has also been reported, opening up pathways to new functional materials via efficient click chemistry reactions. rsc.org
A comparison of potential polymerization pathways is provided below.
| Polymerization Technique | Potential Advantages | Key Research Focus Areas |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Precise control over polymer architecture; ability to form block copolymers. | Development of highly efficient initiators and catalysts for itaconates; optimizing reaction kinetics. rsc.org |
| Emulsion Polymerization | Green, water-based system; produces high molecular weight polymers for latex applications. mdpi.com | Enhancing monomer incorporation and reducing reaction times. acs.org |
| Enzyme-Catalyzed Polycondensation | Sustainable, solvent-free conditions; potential for high selectivity. | Improving reaction rates and catalyst performance for industrial scale-up. units.it |
| Click Chemistry Modification | Versatile functionalization of polymers post-polymerization. | Designing new clickable itaconate monomers for broader applications. rsc.org |
Design of Advanced DEI-Based Functional Materials
The versatility of the DEI monomer makes it an excellent candidate for creating a new generation of advanced functional materials tailored for specific, high-value applications.
Sustainable Elastomers and Plastics: A significant area of research is the development of bio-based elastomers and plastics to reduce reliance on petrochemicals. mdpi.com DEI has been successfully copolymerized with monomers like butyl acrylate (B77674), ethyl acrylate, and isoprene (B109036) to create novel elastomers with excellent properties, including high-temperature oil resistance. mdpi.comresearchgate.netsciengine.com These materials show promise for demanding applications, such as in the tire industry. researchgate.net Future work will likely focus on optimizing copolymer compositions to fine-tune mechanical properties, such as tensile strength and glass transition temperature, to meet the requirements of various commercial applications. mdpi.com
Coatings and Adhesives: Waterborne latexes based on DEI can be produced via emulsion polymerization. mdpi.com These materials are attractive for formulating environmentally friendly coatings and adhesives with low volatile organic compound (VOC) emissions. Research in this area will aim to enhance the performance characteristics of these formulations, including durability, adhesion, and chemical resistance, by exploring advanced cross-linking strategies and copolymer designs. researchgate.net
Biomedical Materials: The bio-based origin of itaconic acid suggests that DEI-based polymers could be suitable for biomedical applications. Research has shown that polymers derived from itaconic acid can be endowed with potent antibacterial properties with low toxicity to human cells. rsc.org This opens up avenues for designing DEI-based materials for medical devices, wound dressings, or as drug delivery vehicles. Further investigation into the biocompatibility and biodegradability of DEI polymers is a crucial next step.
Deepening Understanding of DEI’s Biological Mechanisms
Itaconate and its derivatives have emerged as important regulators of immune and metabolic processes. frontiersin.orgnih.gov While much of the research has focused on itaconic acid or dimethyl itaconate (DMI), the findings provide a strong basis for investigating the biological activities of DEI.
Immunomodulation: Itaconate and DMI are known to exert anti-inflammatory effects by modulating macrophage activity. frontiersin.orgresearchgate.net They can inhibit the production of certain pro-inflammatory cytokines and act through various molecular mechanisms, including the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH) and the activation of the Nrf2 antioxidant response pathway. frontiersin.orgmdpi.com A critical area for future research is to determine if DEI shares these immunomodulatory properties and to elucidate its specific molecular targets within immune cells. Studies have shown that DMI can be effective in animal models of neuroinflammation and other inflammatory diseases. researchgate.netnih.gov
Metabolic Reprogramming: As a derivative of a tricarboxylic acid (TCA) cycle intermediate, itaconate plays a role in cellular metabolism. frontiersin.orgoup.com It has been shown to affect metabolic pathways like glycolysis in immune cells. oup.com Understanding how DEI influences the metabolic state of different cell types could reveal new therapeutic opportunities for metabolic and inflammatory disorders.
A key question that needs to be addressed is the intracellular fate of DEI. Studies with DMI have indicated that it is not metabolized into itaconate within the cell, suggesting it acts via its own electrophilic properties. researchgate.net It is crucial to conduct similar studies with DEI to understand whether it acts directly or serves as a pro-drug that releases itaconic acid intracellularly. This knowledge is fundamental for the rational design of DEI-based therapeutic agents. researchgate.net
Scale-Up and Industrial Implementation Challenges and Solutions
For DEI to transition from a laboratory chemical to a widely used industrial building block, several challenges related to its production and processing must be overcome.
Cost-Effective Itaconic Acid Production: The economic viability of DEI is intrinsically linked to the production cost of its precursor, itaconic acid. Currently, itaconic acid is produced industrially through the fermentation of sugars by the fungus Aspergillus terreus. mdpi.comnih.gov However, the process can be expensive due to the reliance on purified glucose and lower yields compared to other bio-based acids like citric acid. atamanchemicals.comnih.gov A major research focus is to reduce these costs by metabolically engineering microorganisms to improve fermentation efficiency and to enable the use of cheaper, non-food feedstocks such as lignocellulosic biomass. mdpi.comatamanchemicals.com
Efficient Esterification and Polymerization: The conversion of itaconic acid to DEI via esterification, and the subsequent polymerization of DEI, must be efficient, scalable, and environmentally friendly. Research into novel, reusable catalysts for the esterification process can minimize waste and improve process economics. For polymerization, overcoming the characteristically slow reaction rates of itaconate monomers is a key challenge that needs to be addressed to make large-scale production feasible and competitive with conventional petroleum-based monomers. acs.org
Polymer Processing and Recycling: Establishing robust processing protocols for novel DEI-based polymers is essential for their commercial adoption. This includes optimizing conditions for standard techniques like extrusion and molding. Furthermore, to align with the principles of a circular economy, developing effective recycling strategies for DEI-based materials will be critical. This could involve exploring both mechanical and chemical recycling routes to recover the monomer or create new valuable materials from the polymer waste.
A summary of the primary challenges and potential solutions for the industrial implementation of DEI is presented below.
| Challenge | Potential Solutions |
| High cost of itaconic acid feedstock | Metabolic engineering of microbes for higher yields; utilizing low-cost lignocellulosic biomass as a fermentation substrate. mdpi.comatamanchemicals.com |
| Slow polymerization kinetics | Development of specialized initiators and catalysts; optimization of polymerization conditions (e.g., temperature, pressure). rsc.orgacs.org |
| Efficient and green chemical synthesis | Designing reusable solid acid catalysts for esterification; exploring solvent-free and enzyme-catalyzed processes. units.it |
| End-of-life management | Investigating chemical and enzymatic recycling methods to create a circular lifecycle for DEI-based polymers. |
Q & A
What methodologies are effective for synthesizing diethyl itaconate-based biodegradable polyesters, and how do reaction conditions influence polymerization efficiency?
Answer: Enzymatic polycondensation using lipases (e.g., Candida antarctica lipase B) is a sustainable method for synthesizing this compound (DEI) polyesters. Key factors include:
- Biocatalyst formulation : Immobilized lipases enhance stability and reusability.
- Comonomer selection : Bulky comonomers like cyclohexanedimethanol (CHDM) improve chain elongation by reducing steric hindrance .
- Reaction medium : Solvent-free systems at 60–80°C optimize enzyme activity and monomer conversion.
Experimental validation via computational docking can identify structural barriers (e.g., low reactivity of dimethyl itaconate) and guide monomer design .
How does this compound modulate immune-metabolic pathways in vivo, and what experimental designs are critical for studying its pharmacokinetics?
Answer: DEI derivatives (e.g., dimethyl itaconate, DMI) inhibit succinate dehydrogenase (SDH), altering TCA cycle dynamics. To study pharmacokinetics:
- Dosing regimens : Intravenous infusion (e.g., 15 mg/kg/min in rats) or bolus injections (400 mg/kg in mice) reveal rapid plasma clearance (T½ = 10–85 min) .
- Tracer studies : [U-¹³C₅]itaconate tracing quantifies degradation pathways, showing conversion to mesaconate and citramalate in hepatic tissues .
- Model systems : Compare wild-type vs. knockout models (e.g., Acod1⁻/⁻ mice) to isolate host vs. microbial metabolism .
What analytical techniques resolve contradictions between in vitro and in vivo data on this compound’s antimicrobial activity?
Answer: Discrepancies arise from differences in bacterial enzyme targeting (e.g., isocitrate lyase in Brucella abortus) and host metabolism. Methodological approaches include:
- Genetic knockouts : Use ΔaceA B. abortus mutants to confirm target specificity .
- Metabolomic profiling : LC-MS/MS quantifies itaconate and derivatives in plasma/tissues to correlate concentrations with antimicrobial effects .
- Dose-response assays : In vitro IC₅₀ values may not reflect in vivo efficacy due to rapid clearance; adjust dosing intervals to match pharmacokinetic parameters .
How can researchers design experiments to evaluate this compound’s role in elastomer performance under high-temperature conditions?
Answer: Focus on copolymer structure-property relationships:
- Thermal analysis : Differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) and thermal stability. For example, PDEBEG elastomers show Tg shifts from -40°C to 20°C with varying DEI content .
- Mechanical testing : Tensile strength and swelling ratios in oil (e.g., ASTM D471) assess high-temperature resistance.
- Crosslinking optimization : Compare peroxide vs. sulfur vulcanization systems to balance elasticity and thermal degradation .
What statistical and ethical considerations are critical for preclinical studies involving this compound administration?
Answer:
- Sample size : Power analysis ensures detection of metabolite level changes (e.g., n ≥ 4 per group in rodent studies) .
- Ethical compliance : Adhere to NIH guidelines for animal welfare, including anesthesia protocols (e.g., isoflurane) and tissue collection methods .
- Data validation : Use two-way ANOVA for time-series metabolomic data and correct for multiple comparisons .
How do structural modifications of itaconate esters influence their reactivity in polymerization and biological activity?
Answer:
- Ester chain length : Diethyl esters improve solubility and enzyme accessibility vs. dimethyl analogs .
- Substituent effects : Electron-withdrawing groups enhance electrophilicity, favoring Michael addition reactions in crosslinking .
- Biological activity : Membrane permeability (e.g., DMI vs. endogenous itaconate) dictates intracellular SDH inhibition potency .
What gaps exist in understanding the environmental impact of this compound-based polymers, and how can lifecycle analysis (LCA) address them?
Answer:
- Degradation pathways : Characterize enzymatic vs. hydrolytic breakdown using soil microcosm assays .
- Toxicity screening : Test leachates from DEI polymers on aquatic models (e.g., Daphnia magna) .
- LCA frameworks : Quantify energy inputs (e.g., enzyme production) and CO₂ emissions across synthesis, use, and disposal phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
